1-Phenyl-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the class of indazole-3-carboxylic acid derivatives. It serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly those with potential applications in pharmaceutical and medicinal chemistry research. [, , , , ]
1-Phenyl-1H-indazole-3-carboxylic acid is an organic compound belonging to the class of indazole derivatives. It is characterized by a phenyl group attached to the indazole core, along with a carboxylic acid functional group at the 3-position. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and structural properties.
1-Phenyl-1H-indazole-3-carboxylic acid is classified under indazole derivatives, which are heterocyclic compounds containing a five-membered ring structure composed of two nitrogen atoms and three carbon atoms. Its molecular formula is , and it has an average molecular weight of approximately 238.24 g/mol . The compound is recognized for its diverse applications in pharmaceuticals and as a building block in organic synthesis.
The synthesis of 1-phenyl-1H-indazole-3-carboxylic acid can be achieved through various methods, often involving the reaction of appropriate precursors under specific conditions. One common approach includes:
These methods allow for the generation of the desired compound with varying degrees of yield and purity, depending on the reaction conditions employed .
The molecular structure of 1-phenyl-1H-indazole-3-carboxylic acid features a fused indazole ring system with a phenyl substituent. The key structural characteristics include:
The compound's structural representation can be denoted by its SMILES notation: C1=CC=C(C=N1)C(=O)O .
1-Phenyl-1H-indazole-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions highlight the versatility of 1-phenyl-1H-indazole-3-carboxylic acid in organic synthesis .
The mechanism of action for 1-phenyl-1H-indazole-3-carboxylic acid largely depends on its biological targets. Preliminary studies suggest that it may act on various enzymes or receptors due to its structural similarity to other bioactive compounds. For instance, it has shown potential as an inhibitor for certain kinases involved in inflammatory processes.
Research indicates that compounds with similar structures often exhibit interactions with protein targets through hydrogen bonding and hydrophobic interactions, leading to altered enzymatic activity or receptor modulation .
Relevant data indicates that these properties make 1-phenyl-1H-indazole-3-carboxylic acid suitable for various applications in chemical synthesis and medicinal chemistry .
1-Phenyl-1H-indazole-3-carboxylic acid has several potential applications:
1-Phenyl-1H-indazole-3-carboxylic acid (CAS 7716-36-1) is a bifunctional heterocyclic compound featuring an indazole core substituted at N1 with a phenyl group and C3 with a carboxylic acid. Its molecular formula is C₁₄H₁₀N₂O₂ (MW: 238.24 g/mol), with the phenyl group enhancing lipophilicity for membrane penetration and the carboxylic acid enabling derivatization into esters and amides [4]. The bicyclic indazole system provides planarity and π-stacking capability, facilitating interactions with biological targets like kinases and GPCRs. The compound exhibits tautomerism between 1H- and 2H-forms, with NMR studies confirming the 1H-tautomer as dominant in dimethyl sulfoxide solutions due to a 15 kJ/mol stability advantage . This structural duality supports its role as a versatile building block in drug design, particularly for anticancer and antimicrobial agents [6] [10].
| Property | Value/Characteristic |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O |
| Dominant Tautomer | 1H-Indazole |
| Hydrogen Bonding Capacity | Donor: 1, Acceptor: 4 |
Indazole derivatives have evolved from early anti-inflammatory agents (e.g., bendazac) to targeted therapies. The 1-phenyl-1H-indazole-3-carboxylic acid scaffold emerged as a pharmacophore in kinase inhibitors (pazopanib), AMPK activators, and DNA repair modulators (niraparib) [3] [5]. Strategic modifications drive bioactivity:
Current research gaps include:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7